N-(2-chlorobenzyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
This compound belongs to the pyridopyrrolopyrimidine class, characterized by a fused tricyclic core (pyrido-pyrrolo-pyrimidine) substituted with a 3-methoxypropyl chain at position 1 and a 2-chlorobenzyl carboxamide group at position 2. The 2-chlorobenzyl moiety likely enhances lipophilicity and target binding via halogen interactions, while the 3-methoxypropyl group may influence solubility and metabolic stability .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O3/c1-30-12-6-11-26-18(21(28)24-14-15-7-2-3-8-17(15)23)13-16-20(26)25-19-9-4-5-10-27(19)22(16)29/h2-5,7-10,13H,6,11-12,14H2,1H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWREWBSCOVMSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NCC4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorobenzyl Group: This can be achieved through nucleophilic substitution reactions where a suitable chlorobenzyl halide reacts with the intermediate compound.
Attachment of the Methoxypropyl Chain: This step usually involves alkylation reactions using methoxypropyl halides.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl chain, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group in the pyrido-pyrrolo-pyrimidine core, potentially forming alcohol derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-(2-chlorobenzyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action of this compound depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For instance, if it exhibits anticancer activity, it might inhibit specific enzymes involved in cell proliferation or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Electronic Modifications
- These differences impact receptor binding and metabolic stability . The 4-isopropylphenyl analog () exhibits steric bulk, which may reduce binding affinity in constrained active sites but improve selectivity for specific targets.
Physicochemical Properties
- Lipophilicity : The 2-phenylethyl analog () has a predicted density of 1.24 g/cm³ and pKa ~14.76, suggesting moderate water solubility. In contrast, the 2-chlorobenzyl group likely increases logP (lipophilicity), enhancing membrane permeability .
- Melting Points : While direct data for the target compound are lacking, analogs like the 9-methyl-N-(2,4-dimethoxyphenyl) derivative () with higher molecular weight (463.51 g/mol) may exhibit higher melting points due to crystallinity from methoxy groups .
Biological Activity
N-(2-chlorobenzyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on various studies, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure
The compound's structure can be represented as follows:
This structure contains a pyrido-pyrrolo-pyrimidine framework that is significant for its biological interactions.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrido-pyrrolo-pyrimidines exhibit antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various strains of bacteria, including Staphylococcus aureus and mycobacterial strains. The biological evaluation of these compounds often includes their Minimum Inhibitory Concentration (MIC) values against target pathogens.
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 5 | Staphylococcus aureus |
| Compound B | 10 | Mycobacterium tuberculosis |
| This compound | TBD | TBD |
Cytotoxicity
The cytotoxic profile of this compound has been evaluated in various cancer cell lines. Preliminary results suggest that this compound may exhibit selective cytotoxicity towards certain cancer cells while sparing normal cells.
The proposed mechanism of action for compounds in this class often involves the inhibition of key enzymes or pathways critical for microbial survival or cancer cell proliferation. For example, some studies suggest that these compounds may inhibit myeloperoxidase (MPO), an enzyme linked to inflammation and oxidative stress in various diseases.
Case Studies
Several case studies have highlighted the potential of similar compounds in therapeutic applications:
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Case Study 1: MPO Inhibition
- A study demonstrated that a related compound exhibited time-dependent and irreversible inhibition of MPO activity in vitro and in vivo models. This suggests that this compound may also function similarly.
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Case Study 2: Anticancer Activity
- Research involving related pyrido-pyrrolo-pyrimidine derivatives showed promising results against breast cancer cell lines. These findings warrant further investigation into the anticancer potential of the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
